molecular formula C13H10O2S B13848631 1-(2-Hydroxyphenyl)-3-thiophen-2-ylprop-2-en-1-one

1-(2-Hydroxyphenyl)-3-thiophen-2-ylprop-2-en-1-one

Cat. No.: B13848631
M. Wt: 230.28 g/mol
InChI Key: KROMWFWQAIFUPA-UHFFFAOYSA-N
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Description

(E)-1-(2-hydroxyphenyl)-3-thiophen-2-ylprop-2-en-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-hydroxyphenyl)-3-thiophen-2-ylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxyacetophenone and thiophene-2-carboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures for several hours, followed by acidification to obtain the desired chalcone as a precipitate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial processes may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-hydroxyphenyl)-3-thiophen-2-ylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to a variety of substituted chalcones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated, nitrated, and sulfonated chalcones.

Mechanism of Action

The biological activity of (E)-1-(2-hydroxyphenyl)-3-thiophen-2-ylprop-2-en-1-one is attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. For example, its antioxidant activity is due to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C13H10O2S

Molecular Weight

230.28 g/mol

IUPAC Name

1-(2-hydroxyphenyl)-3-thiophen-2-ylprop-2-en-1-one

InChI

InChI=1S/C13H10O2S/c14-12-6-2-1-5-11(12)13(15)8-7-10-4-3-9-16-10/h1-9,14H

InChI Key

KROMWFWQAIFUPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=CC=CS2)O

Origin of Product

United States

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